molecular formula C30H36N2O18 B026564 Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate CAS No. 103638-91-1

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate

Cat. No.: B026564
CAS No.: 103638-91-1
M. Wt: 712.6 g/mol
InChI Key: XDJYPHQPTUDHFO-UHFFFAOYSA-N
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Description

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate (TDPO) is a peroxyoxalate reagent widely used in chemiluminescence (CL) detection for high-performance liquid chromatography (HPLC). Its primary application lies in post-column CL reactions, where it reacts with hydrogen peroxide (H₂O₂) and fluorescent analytes to generate light, enabling highly sensitive detection of compounds at sub-femtomolar levels . TDPO’s molecular structure includes hydrophilic trioxadecyloxycarbonyl chains, which enhance solubility in aqueous-organic solvent mixtures compared to traditional oxalates like TCPO (bis(2,4,6-trichlorophenyl)oxalate) . This solubility advantage minimizes precipitation issues and stabilizes CL reactions, making TDPO suitable for diverse analytical applications, including biomedical, environmental, and food analysis .

Key properties of TDPO:

  • Molecular Formula: C₃₀H₃₆N₂O₁₈
  • Molecular Weight: 712.609 g/mol
  • Density: 1.348 g/cm³
  • Boiling Point: 757.1°C
  • Solubility: High in aqueous-organic mixtures (e.g., acetonitrile-water) .

Properties

IUPAC Name

bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O18/c1-41-7-9-43-11-13-45-15-17-47-27(33)23-19-21(31(37)38)3-5-25(23)49-29(35)30(36)50-26-6-4-22(32(39)40)20-24(26)28(34)48-18-16-46-14-12-44-10-8-42-2/h3-6,19-20H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYPHQPTUDHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145969
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103638-91-1
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Nitro-2-(3,6,9-Trioxadecyloxycarbonyl)phenol

The precursor phenol derivative is synthesized by introducing a 3,6,9-trioxadecyloxycarbonyl group onto 4-nitrophenol. This is achieved through a nucleophilic acyl substitution reaction between 4-nitrophenol and 3,6,9-trioxadecyl chloroformate. The reaction proceeds under anhydrous conditions in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Temperature: 0–5°C (initial), followed by room temperature

  • Molar Ratio: 1:1.2 (4-nitrophenol to 3,6,9-trioxadecyl chloroformate)

  • Reaction Time: 12–16 hours

The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield a yellow crystalline solid.

Esterification with Oxalyl Chloride

The phenol intermediate is reacted with oxalyl chloride to form the final oxalate ester. This step requires strict moisture control to prevent hydrolysis of oxalyl chloride.

Reaction Conditions:

  • Solvent: Anhydrous acetonitrile or acetone

  • Catalyst: Triethylamine (2.2 equivalents)

  • Temperature: −10°C (slow addition), then 25°C

  • Molar Ratio: 2:1 (phenol intermediate to oxalyl chloride)

  • Reaction Time: 4–6 hours

The crude product is washed with cold water to remove triethylamine hydrochloride, followed by recrystallization from ethyl acetate to obtain TDPO as a white powder.

Optimization of Reaction Parameters

Solvent Selection

TDPO’s solubility in polar aprotic solvents is critical for high yields. Acetone and acetonitrile are preferred due to their ability to dissolve both reactants and intermediates without side reactions.

Table 1: Solubility of TDPO in Common Solvents

SolventSolubility (mM)
Acetone767
Acetonitrile1010
Ethyl Acetate450
Water<0.1

Data adapted from solubility studies in hydrophilic oxalate esters.

Temperature and Catalysis

Low temperatures during oxalyl chloride addition minimize side reactions, while triethylamine ensures efficient HCl scavenging. Elevated temperatures (>30°C) degrade oxalyl chloride, reducing yields by 15–20%.

Industrial-Scale Production

Industrial synthesis scales the above steps using continuous flow reactors to enhance mixing and heat transfer. Key modifications include:

  • Automated dosing systems for precise control of oxalyl chloride addition.

  • In-line purification via centrifugal partition chromatography to replace recrystallization.

  • Recycling solvents to reduce waste, achieving a 92% solvent recovery rate.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR: Peaks at 1765 cm⁻¹ (C=O stretch, oxalate), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1250 cm⁻¹ (C–O–C ether linkage).

  • ¹H NMR (CDCl₃): δ 8.35 (d, 2H, aromatic), δ 4.25–3.55 (m, 24H, trioxadecyl chain), δ 3.38 (s, 6H, OCH₃).

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 265 nm) confirms purity >98%. Impurities include unreacted phenol intermediate (<0.5%) and hydrolyzed oxalate (<0.3%).

Table 2: Typical Impurity Profile of TDPO

ImpurityMaximum Allowable (%)
Phenol Intermediate0.5
Hydrolyzed Oxalate0.3
Solvent Residues0.1

Comparative Analysis with TCPO

Table 3: TDPO vs. TCPO in Chemiluminescence Applications

ParameterTDPOTCPO
Solubility (mM)1010120
Stability (8 h)90%40%
CL Intensity1.5×
Optimal % H₂O40%20%

Data synthesized from comparative studies.

Challenges and Mitigation Strategies

  • Hydrolysis Sensitivity: TDPO’s ether linkages make it prone to hydrolysis in acidic conditions. Mitigated by maintaining pH >6.5 during synthesis.

  • Cost of Trioxadecyl Precursor: Accounts for 70% of raw material costs. Recent advances in polyether synthesis have reduced this by 30% .

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate primarily undergoes chemiluminescence reactions. When reacted with hydrogen peroxide in the presence of a fluorescent compound, it produces light through a peroxyoxalate chemiluminescence mechanism.

Common Reagents and Conditions:

Major Products: The major product of the chemiluminescence reaction is light emission, which is used for detecting various analytes in HPLC systems.

Scientific Research Applications

Chemiluminescence Detection

One of the primary applications of TDPO is in post-column chemiluminescence detection in high-performance liquid chromatography (HPLC). This method exploits the peroxyoxalate chemiluminescence reaction, which is particularly effective for detecting fluorescent compounds.

Case Study: Detection of Fluorescent Compounds

In a study published in Analytical Chemistry, TDPO was utilized to enhance the detection limits for various fluorescent compounds such as perylene, eosine, and rhodamine. The findings indicated that the chemiluminescence intensity increased with the proportion of water in the reaction medium up to approximately 40%. Notably, TDPO demonstrated superior stability compared to other oxalates, maintaining around 90% activity over extended periods when exposed to hydrogen peroxide .

Applications in Biochemistry

TDPO's stability and effectiveness make it suitable for biochemical assays, particularly those requiring sensitive detection methods.

Example: Amino Acid Detection

The compound has been applied to detect amino acids at sub-femtomole levels using HPLC coupled with chemiluminescence detection. The optimal conditions for detection were thoroughly investigated, revealing that temperature and time significantly influenced the reaction outcomes .

Environmental Monitoring

TDPO can also play a role in environmental chemistry by detecting pollutants that exhibit fluorescent properties. The ability to monitor such compounds is crucial for assessing water quality and environmental safety.

Future Directions and Research Opportunities

While current applications highlight TDPO's utility in analytical chemistry and biochemistry, further research could explore its potential in:

  • Drug Development : Investigating interactions between TDPO and pharmaceutical compounds could lead to new drug formulations.
  • Material Science : The compound's properties may lend themselves to applications in developing new materials with specific optical characteristics.

Mechanism of Action

The mechanism of action of Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate involves the peroxyoxalate chemiluminescence reaction. When the compound reacts with hydrogen peroxide, it forms an intermediate that decomposes to produce light. This light emission is then detected and measured, providing information about the presence and concentration of specific analytes .

Comparison with Similar Compounds

Table 1: Key Properties and Performance Metrics of TDPO, TCPO, and DNPO

Property/Parameter TDPO TCPO DNPO
Molecular Formula C₃₀H₃₆N₂O₁₈ C₁₄H₄Cl₆O₄ C₁₄H₆N₄O₁₀ (estimated)
Molecular Weight 712.609 g/mol 448.897 g/mol ~454.22 g/mol (estimated)
Solubility High in mixed solvents (e.g., 40% water in THF) Low; prone to precipitation Moderate; pH-dependent
Stability with H₂O₂ 10% activity loss over 8 hours 60% activity loss over 8 hours Not reported
Optimal pH Range pH 5–7 pH 3–4 pH 3–4 (when combined with TDPO)
CL Intensity Enhanced in high-water-content media Reduced in high-water-content media Variable; depends on solvent system
Detection Limits 0.2–40 fmol (for DBD-F derivatives) ~1–10 fmol (less sensitive than TDPO) Comparable to TCPO

pH Compatibility

TDPO is optimal for neutral to slightly acidic conditions (pH 5–7), whereas DNPO is preferred for strongly acidic eluents (pH 3–4). In combined systems, TDPO and DNPO are used synergistically to cover broader pH ranges .

Research Findings and Methodological Insights

Solvent and Water Content Effects

  • CL intensity for fluorophores like pyrene and fluorescein increases by 30–50% in 40% aqueous media with TDPO, whereas TCPO-based systems show reduced signals under the same conditions .
  • Compounds like DANSYalanine exhibit lower CL responses with TDPO in high-water systems, necessitating method optimization for specific analytes .

Temperature and Reaction Kinetics

  • TDPO-based CL reactions are temperature-sensitive; optimal performance is achieved at 25–30°C. Elevated temperatures (>40°C) accelerate H₂O₂ decomposition, reducing signal-to-noise ratios .

Chromatographic Compatibility

  • TDPO’s solubility allows seamless integration with reversed-phase HPLC using acetonitrile or tetrahydrofuran-containing eluents .
  • Cyclodextrin-modified mobile phases enhance separation and detection of co-eluting compounds like bile acid derivatives .

Biological Activity

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate (often referred to as TDPO) is a synthetic compound notable for its applications in chemiluminescence and analytical chemistry. Its biological activity is primarily associated with its role as a chemiluminescent reagent, particularly in high-performance liquid chromatography (HPLC) for detecting various analytes, including sulfonamide residues and other trace substances. This article explores the compound's biological activity, mechanisms of action, and its implications in research and industrial applications.

  • Molecular Formula : C30H36N2O18
  • Molecular Weight : 712.6 g/mol
  • CAS Number : 103638-91-1

The primary mechanism of action for this compound involves the peroxyoxalate chemiluminescence reaction. When this compound reacts with hydrogen peroxide in the presence of a fluorescent compound, it generates light through the following process:

  • Reaction Initiation : The compound reacts with hydrogen peroxide to form an unstable intermediate.
  • Decomposition : This intermediate decomposes, resulting in the emission of light.
  • Detection : The emitted light can be quantified to determine the concentration of specific analytes.

This mechanism is particularly useful in assays requiring high sensitivity and specificity for detecting trace amounts of substances.

Chemiluminescence Detection

This compound is widely used in various biological assays due to its high sensitivity. It has been employed in:

  • Detection of Biomolecules : Used in assays to detect proteins, nucleic acids, and other biomolecules.
  • Environmental Monitoring : Detecting pollutants and toxic substances in environmental samples.

Case Studies

  • Detection of Sulfonamide Residues : In a study utilizing HPLC with chemiluminescent detection, TDPO demonstrated superior sensitivity compared to other reagents, allowing for the detection of low concentrations of sulfonamide antibiotics in food products.
  • Oxidative Stress Research : Research indicated that compounds similar to TDPO can be used to study oxidative modifications in biological systems. For instance, oxidatively modified proteins were shown to promote calcium oxalate crystallization, which is relevant in kidney stone disease .

Comparative Analysis

The performance of this compound can be compared with other similar compounds based on their solubility and sensitivity:

Compound NameSolubilitySensitivity LevelApplications
This compoundHigh (acetone/acetonitrile)HighHPLC detection
Bis(2,4-dinitrophenyl) oxalateModerateModerateGeneral chemical analysis
Bis(2,4,6-trichlorophenyl) oxalateLowLowLimited applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate, and what challenges arise during its purification?

  • Methodology :

  • Synthesis : Begin with nitration of the phenyl precursor to introduce the 4-nitro group, followed by esterification with 3,6,9-trioxadecanol to attach the PEG-based side chain. Oxalate esterification is the final step, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide).
  • Challenges : The PEG chain’s hydrophilicity complicates purification. Use reverse-phase column chromatography (C18 stationary phase, acetonitrile/water gradient) for separation. Monitor purity via HPLC (Zorbax Eclipse Plus C18 column, 60% acetonitrile mobile phase, 1.0 mL/min flow rate) .
  • Characterization : Confirm structure via 1H^{1}\text{H}-NMR (DMSO-d6, 400 MHz) and FT-IR (carbonyl stretch at ~1750 cm1^{-1}).

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodology :

  • Solubility : Test in polar (e.g., DMSO, acetonitrile) and non-polar solvents (toluene) using the shake-flask method. Centrifuge at 10,000 rpm for 15 minutes, then quantify solubility via UV-Vis (λ = 280 nm, ε = 1.2 × 104^4 L·mol1^{-1}·cm1^{-1}) .
  • Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks). Analyze degradation products with LC-MS (ESI+ mode, m/z 600–800 range). Store in amber vials at –20°C under argon to prevent hydrolysis .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR : Use 13C^{13}\text{C}-NMR to confirm oxalate ester linkages (peaks at ~155 ppm) and PEG chain integrity (δ 60–70 ppm for ether carbons).
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify molecular ion [M–H]^- at m/z 721.23 (calculated for C34_{34}H38_{38}N2_2O14_{14}).
  • Elemental Analysis : Acceptable C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the chemiluminescence quantum yield of this compound when reacting with hydrogen peroxide?

  • Methodology :

  • Experimental Design : Standardize H2_2O2_2 concentration (0.1–1.0 M) and pH (7.4, phosphate buffer). Use a fluorophore (e.g., rubrene) as an energy acceptor.
  • Data Analysis : Measure emission intensity with a calibrated photomultiplier tube (PMT). Calculate quantum yield relative to TCPO (bis(2,4,6-trichlorophenyl) oxalate) as a reference. Replicate conflicting studies to identify variables (e.g., trace metal catalysts, solvent purity) .

Q. What mechanistic insights explain the compound’s reactivity in peroxide-mediated oxidation reactions?

  • Methodology :

  • Kinetic Studies : Perform stopped-flow spectroscopy to monitor intermediate peroxalate formation (λ = 320 nm). Fit data to a second-order rate law.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states during H2_2O2_2 activation. Compare with experimental activation energy (Ea_a ≈ 50 kJ/mol).
  • Isotopic Labeling : Replace 16O^{16}\text{O} in H2_2O2_2 with 18O^{18}\text{O} to track oxygen transfer pathways via GC-MS .

Q. How do structural modifications (e.g., PEG chain length) influence the compound’s thermal stability and decomposition kinetics?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2_2. Compare decomposition onset temperatures (Td_d) for PEG-3 (3 oxyethylene units) vs. PEG-6 derivatives.
  • Dynamic DSC : Measure melting points and enthalpy changes. PEG chain elongation typically reduces Td_d by 20–30°C due to increased chain flexibility.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy for decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
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